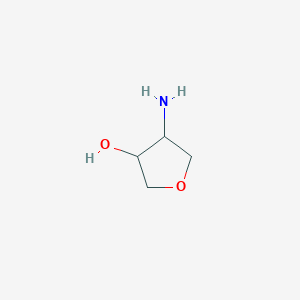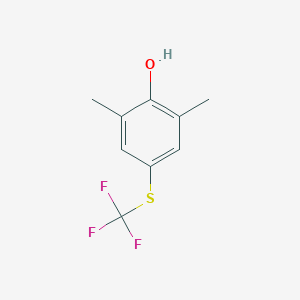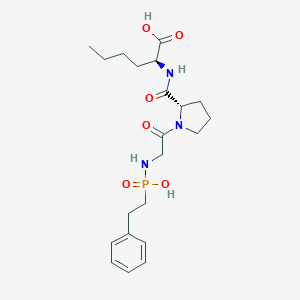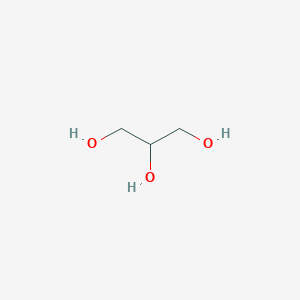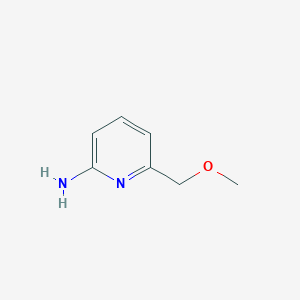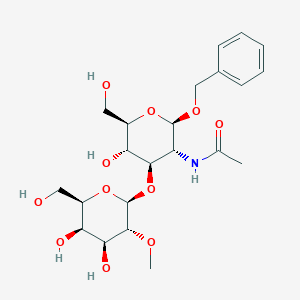
2-甲氧基喹啉-3-甲醛
描述
2-Methoxyquinoline-3-carbaldehyde is a chemical compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The methoxy group at the second position and the carbaldehyde group at the third position on the quinoline ring system are indicative of the compound's potential reactivity and its utility as an intermediate in various chemical syntheses.
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-methoxyquinoline-3-carbaldehyde, can be achieved through various synthetic routes. One such method involves the use of Vilsmeier’s reagent on acetanilides, with phosphorus pentachloride as a chlorinating agent, to produce 2-chloroquinoline-3-carbaldehyde derivatives . Although the compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for the synthesis of 2-methoxyquinoline-3-carbaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. In the case of 2-methoxyquinoline-3-carbaldehyde, the presence of a methoxy group and an aldehyde group would influence the electronic distribution within the molecule, potentially affecting its reactivity and the types of chemical reactions it can undergo. The papers provided do not directly analyze the molecular structure of 2-methoxyquinoline-3-carbaldehyde, but insights can be drawn from the general structural features of quinoline derivatives .
Chemical Reactions Analysis
Quinoline derivatives are versatile intermediates in organic synthesis and can undergo a variety of chemical reactions. For instance, they can participate in ring-forming reactions such as the Friedlander synthesis to produce polycyclic systems . The presence of a carbaldehyde group in 2-methoxyquinoline-3-carbaldehyde suggests that it could be involved in condensation reactions or serve as a precursor for the formation of heterocyclic-fused systems . Additionally, reactions with thiophosgene have been shown to result in ring scission and the formation of thioxoquinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxyquinoline-3-carbaldehyde would be influenced by its functional groups. The methoxy group is an electron-donating substituent, which could affect the compound's acidity, basicity, and solubility. The aldehyde group is typically reactive, capable of forming Schiff bases and undergoing nucleophilic addition reactions. The papers provided do not offer specific data on the physical and chemical properties of 2-methoxyquinoline-3-carbaldehyde, but such properties can be inferred from the general behavior of similar quinoline derivatives .
科学研究应用
杂环化合物的合成
2-甲氧基喹啉-3-甲醛: 是合成杂环化合物的关键前体。这些结构是创建药理活性分子的基础。 该化合物能够进行各种化学反应,使其成为构建复杂喹啉衍生物的多功能起始原料,这些衍生物由于其生物活性,常用于药物开发 .
抗菌剂
研究表明,喹啉衍生物表现出显著的抗菌和抗真菌特性2-甲氧基喹啉-3-甲醛 可以被修饰以增强这些特性,从而开发出针对耐药菌株和真菌的新型抗菌剂 .
抗癌研究
喹啉化合物已被确定为潜在的抗癌剂。 2-甲氧基喹啉-3-甲醛 作为合成化合物的一种支架,可以测试其对各种癌细胞系的细胞毒性活性。 其衍生物可能抑制癌细胞生长,并可以进一步探索作为化学治疗剂 .
光动力疗法
喹啉衍生物的光物理性质使其适合用于光动力疗法 (PDT)2-甲氧基喹啉-3-甲醛 可用于合成光敏剂,这些光敏剂在光激活后会产生能够破坏癌细胞的活性氧 .
有机合成
在有机化学中,2-甲氧基喹啉-3-甲醛 用于合成各种有机化合物。 其反应性允许构建可以作为染料、树脂和其他工业化学品生产中中间体的复杂分子 .
分子对接研究
该化合物还用于计算研究,例如分子对接,以预测喹啉衍生物与生物靶标之间的相互作用。 这对于设计具有高特异性和功效的药物至关重要 .
抗氧化性能
2-甲氧基喹啉-3-甲醛 的衍生物因其抗氧化性能而得到研究。这些化合物可以中和自由基,自由基与各种疾病和衰老过程有关。 因此,它们在抗氧化疗法的开发中具有潜力 .
材料科学
在材料科学中,喹啉衍生物因其电子特性而得到探索2-甲氧基喹啉-3-甲醛 可用于创建具有特定光学和电子特性的材料,这些材料在传感器和其他电子设备的开发中很有价值 .
安全和危害
作用机制
Target of Action
Quinoline derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the structure of the quinoline derivative and the nature of the target.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Quinoline derivatives can have a variety of effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cell signaling pathways, and effects on gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxyquinoline-3-carbaldehyde . These factors can include temperature, pH, presence of other substances, and the specific biological environment in which the compound is acting. For example, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by interactions with other substances present in the biological environment.
属性
IUPAC Name |
2-methoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZDGMVJEGFPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356970 | |
| Record name | 2-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139549-06-7 | |
| Record name | 2-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyquinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Methoxyquinoline-3-carbaldehyde?
A1: 2-Methoxyquinoline-3-carbaldehyde (C11H9NO2) possesses a planar quinoline ring system with a methoxy group and an aldehyde group almost coplanar to it . This structural information is derived from single-crystal X-ray diffraction studies.
Q2: How is 2-Methoxyquinoline-3-carbaldehyde synthesized?
A2: 2-Methoxyquinoline-3-carbaldehyde is often synthesized through the base-catalyzed condensation of indolin-2-one with substituted 2-methoxyquinoline-3-carbaldehyde . It can be further reacted to create various derivatives, including stilbenes via Wittig reaction with benzyltriphenylphosphonium chloride , and a novel pinacol through pinacolinazation using aluminum powder and potassium hydroxide in methanol .
Q3: What are the potential biological activities of 2-Methoxyquinoline-3-carbaldehyde and its derivatives?
A3: Research suggests that 2-Methoxyquinoline-3-carbaldehyde derivatives exhibit promising in vitro biological activities, including:
- Antioxidant: Some derivatives displayed moderate radical scavenging properties in DPPH assays .
- Antibacterial: Certain derivatives showed notable activity against both Gram-positive and Gram-negative bacteria, including E. coli, with some demonstrating comparable efficacy to ciprofloxacin .
- Antidiabetic and Acetylcholinesterase Inhibitory Activities: Studies have shown that some synthesized derivatives possess in vitro antidiabetic and acetylcholinesterase inhibitory activities .
Q4: Has computational chemistry been used to study 2-Methoxyquinoline-3-carbaldehyde and its derivatives?
A4: Yes, molecular docking studies have been employed to investigate the binding affinity and interactions of these compounds with biological targets. For example, some derivatives showed promising binding affinities to E. coli DNA gyrase B, supporting their potential as antibacterial agents .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



